3,7-Dimethyloct-6-en-1-yn-3-yl acetate
Overview
Description
3,7-Dimethyloct-6-en-1-yn-3-yl acetate: is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a colorless liquid with a fruity aroma, commonly used in the fragrance and flavor industry . The compound is also known by other names such as Dehydrolinalyl acetate and Dihydrolinalyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dimethyloct-6-en-1-yn-3-yl acetate is typically synthesized through an esterification reaction. The primary synthetic route involves the reaction of 3,7-dimethyloct-1-yn-3-ol with acetic anhydride in the presence of an acid catalyst . The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield . The use of high-purity reactants and optimized reaction conditions are crucial for achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyloct-6-en-1-yn-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require acid or base catalysts and specific solvents depending on the desired product.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other derivatives.
Scientific Research Applications
Chemistry: 3,7-Dimethyloct-6-en-1-yn-3-yl acetate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug delivery systems and as a precursor for active pharmaceutical ingredients .
Industry: In the fragrance and flavor industry, this compound is used as a key ingredient in perfumes, colognes, and flavoring agents .
Mechanism of Action
The mechanism of action of 3,7-dimethyloct-6-en-1-yn-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding . For example, it can inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- Citronellyl acetate
- Linalyl acetate
- Geranyl acetate
Comparison: 3,7-Dimethyloct-6-en-1-yn-3-yl acetate is unique due to its triple bond and acetate group , which confer distinct chemical and physical properties compared to similar compounds . For instance, citronellyl acetate and linalyl acetate lack the triple bond, resulting in different reactivity and applications . Geranyl acetate, while similar in structure, has different stereochemistry, affecting its fragrance profile and biological activity .
Properties
IUPAC Name |
3,7-dimethyloct-6-en-1-yn-3-yl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h1,8H,7,9H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVHVDDAOGRVDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C#C)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865474 | |
Record name | 6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29171-21-9 | |
Record name | Dehydrolinalyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29171-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029171219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloct-6-en-1-yn-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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